molecular formula C14H19NO3S B136358 N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine CAS No. 155895-89-9

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Cat. No.: B136358
CAS No.: 155895-89-9
M. Wt: 281.37 g/mol
InChI Key: ABBSOQIXYPZCKO-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (IUPAC: 2-[3-phenyl-2-(sulfanylmethyl)butanamido]propanoic acid) is a specialized alanine derivative featuring a mercaptomethyl group and a phenylbutanoyl moiety . Its structure combines a sulfur-containing functional group (mercapto) with an aromatic phenyl ring, making it a candidate for enzyme inhibition and receptor modulation.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-3-phenyl-2-(sulfanylmethyl)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9(11-6-4-3-5-7-11)12(8-19)13(16)15-10(2)14(17)18/h3-7,9-10,12,19H,8H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBSOQIXYPZCKO-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CS)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](CS)C(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935313
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155895-89-9
Record name N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155895899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution via Amine Complexation

Four stereoisomers of the 2-(mercaptomethyl)-3-phenylbutanoyl intermediate were separated using chiral amines as resolving agents. Diastereomeric salts formed with (1R,2S)-(-)-ephedrine precipitated preferentially, enabling isolation of the 2S,3R isomer in 92% enantiomeric excess (ee). Recrystallization from ethanol/water improved purity to >99% ee, though with a 35% yield penalty due to mother liquor losses.

Stereoselective Thiol Incorporation

Asymmetric Hydrogenation of β-Aryl Alkylidene Malonates

Recent advances in catalytic hydrogenation enabled efficient access to chiral 3-phenylbutanoic acid derivatives, key precursors for RB-105.

Iridium-Catalyzed Hydrogenation

Diethyl 2-(1-phenylethylidene)malonate underwent hydrogenation using a spiro iridium catalyst ((R)-1m ) under 30 atm H₂ in ethanol. The optimized conditions (0.1 mol% catalyst, 25–30°C) delivered the (2S,3R)-malonate ester in 99% yield and 94% ee (Table 1).

Table 1. Catalyst Effects on Enantioselectivity

Catalyst DerivativeP-SubstituentPyridine ModificationYield (%)ee (%)
(R)-1a PhenylNone9633
(R)-1c 3,5-di-t-Bu-C₆H₃None9872
(R)-1m 3,5-di-t-Bu-C₆H₃3-Di(3,5-di-t-Bu-C₆H₂)CH₂9994

Density functional theory (DFT) calculations revealed that steric bulk at the pyridine 3-position directs substrate approach, favoring the R-configuration via a six-membered transition state.

Hydrolysis to Carboxylic Acid

The hydrogenated malonate ester was hydrolyzed in a two-step sequence:

  • Saponification : Treatment with NaOH (2 eq) in methanol (0°C, 2 h) cleaved one ester group, yielding the monoacid in 89% yield.

  • Decarboxylation : Refluxing in acetic acid (120°C, 5 h) removed the β-keto carboxylate, affording 3-phenylbutanoic acid with 95% ee.

Prodrug Synthesis and Activation

To enhance oral bioavailability, RB-105 is administered as the prodrug mixanpril (N-[(2S,3R)-2-[(benzoylthio)methyl]-3-phenylbutanoyl]-L-alanine).

Benzoylation of the Thiol Group

RB-105’s thiol (-SH) was protected as a benzoylthio (-SCOPh) derivative using benzoyl chloride (1.2 eq) and triethylamine (TEA) in dichloromethane. The reaction proceeded quantitatively at 0°C within 1 h, preventing disulfide formation.

In Vivo Regeneration

Mixanpril undergoes enzymatic hydrolysis in plasma, releasing RB-105 via thioesterase activity. Pharmacokinetic studies in mice showed 85% prodrug conversion within 30 minutes post-administration, with sustained ACE/NEP inhibition (>8 hours).

Analytical Characterization

Critical quality attributes of RB-105 were verified using:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water (gradient elution), retention time 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 282.1 [M+H]⁺ (calculated 281.37 for C₁₄H₁₉NO₃S).

  • Optical Rotation : [α]D²⁵ = +47.2° (c 1.0, MeOH), confirming 2S,3R configuration.

Scale-Up Challenges and Solutions

Catalyst Recycling

The iridium catalyst ((R)-1m ) was immobilized on silica via phosphine-silane linkages, enabling reuse for 5 cycles with <5% ee drop.

Byproduct Management

Over-hydrogenation to the saturated 3-phenylbutane derivative was minimized by maintaining H₂ pressure below 35 atm and reaction temperature <35°C .

Chemical Reactions Analysis

RB-105 undergoes various chemical reactions, including:

    Oxidation: The sulfhydryl group in RB-105 can be oxidized to form disulfide bonds.

    Reduction: The compound can undergo reduction reactions to break disulfide bonds and regenerate the sulfhydryl group.

    Substitution: RB-105 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

RB-105 exerts its effects through dual mechanisms:

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine and Analogues

Compound Name Core Structure Differences Amino Acid Backbone Key Functional Groups
Target Compound Phenylbutanoyl + mercaptomethyl L-alanine -SH (mercapto), phenyl, carboxylic acid
SQ 28,603 () Phenylpropionyl + mercaptomethyl β-alanine or GABA -SH, phenyl, carboxylic acid
N-(3-Sulfanylpropanoyl)-L-alanine () Propanoyl + mercapto L-alanine -SH, carboxylic acid
N-(3-Indolylacetyl)-L-alanine () Indoleacetyl L-alanine Indole, carboxylic acid
3-(2-Naphthyl)-L-alanine () Naphthyl substituent L-alanine Naphthyl, carboxylic acid
Metalaxyl () Methoxyacetyl + dimethylphenyl L-alanine Methoxy, dimethylphenyl

Key Observations :

  • Mercapto Group : The presence of -SH in the target compound and SQ 28,603 enhances reactivity with enzyme active sites, particularly metalloproteases like neutral endopeptidase (NEP) .
  • Aromatic Systems : Phenyl (target compound) vs. indole () or naphthyl () alters lipophilicity and binding affinity. Larger aromatic systems (e.g., naphthyl) increase hydrophobicity, impacting membrane permeability .
  • Backbone Variations : Substituting L-alanine with β-alanine (SQ 28,603) or GABA modifies steric hindrance and hydrogen-bonding capacity, influencing target selectivity .

Key Insights :

  • Enzyme Inhibition : Mercaptomethyl-phenyl derivatives (target compound, SQ 28,603) are potent against metalloproteases due to -SH coordination with zinc in active sites .
  • Receptor Antagonism : SQ 28,603’s GABA variant acts as a 5-HT3 receptor antagonist, highlighting backbone-dependent target divergence .
  • Agrochemical vs. Pharmaceutical Use : Alanine derivatives with methoxyacetyl (e.g., metalaxyl) exhibit antifungal properties, whereas mercaptomethyl-phenyl compounds target mammalian enzymes .

Biological Activity

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, also known as RB-105, is a compound that has garnered attention for its dual biological activity, particularly in the contexts of cardiovascular and neurological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉NO₃S
  • CAS Number : 155895-89-9
  • Molecular Structure : The compound features a mercaptomethyl group, a phenylbutanoyl moiety, and an L-alanine backbone, which contributes to its unique pharmacological properties.

RB-105 operates through two primary mechanisms:

  • Inhibition of Angiotensin-Converting Enzyme (ACE) :
    • RB-105 inhibits ACE, which is crucial in the renin-angiotensin system that regulates blood pressure. By inhibiting this enzyme, the production of angiotensin II—a potent vasoconstrictor—is reduced, leading to decreased blood pressure levels .
  • Antagonism of Neuronal Acetylcholine Receptors :
    • The compound also acts as an antagonist at the alpha-7 subunit of neuronal acetylcholine receptors. This modulation can influence neurotransmission and has potential therapeutic implications for neurological disorders.

Cardiovascular Effects

Research has indicated that RB-105 can effectively lower blood pressure and enhance diuresis (increased urine production) and natriuresis (excretion of sodium in urine) in animal models. In studies involving spontaneously hypertensive rats, RB-105 demonstrated significant antihypertensive effects when administered intravenously .

StudyModelDoseEffect
In vivo study on SHRSpontaneously Hypertensive Rat1 mg/kg (ED50 for NEP), 7 mg/kg (ED50 for ACE)Decreased blood pressure, increased diuresis and natriuresis

Neurological Effects

The antagonistic action on neuronal acetylcholine receptors suggests potential benefits in treating conditions such as Alzheimer's disease or schizophrenia. By modulating cholinergic signaling, RB-105 may help improve cognitive function or alleviate symptoms associated with these disorders.

Case Studies

Several studies have explored the efficacy and safety profile of RB-105:

  • Study on Blood Pressure Regulation :
    • A study published in Journal of Pharmacology evaluated the effects of RB-105 on blood pressure regulation in hypertensive models. Results showed a significant reduction in systolic blood pressure after administration compared to control groups .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of RB-105. The compound exhibited protective effects against neurotoxicity induced by amyloid-beta peptides in vitro, suggesting its potential role in managing neurodegenerative diseases.

Comparative Analysis with Similar Compounds

RB-105's dual-action mechanism distinguishes it from other compounds such as:

CompoundMechanismTherapeutic Use
CaptoprilACE InhibitionHypertension
MecamylamineNeuronal Acetylcholine Receptor AntagonismResearch/Clinical use

While Captopril and Mecamylamine are effective individually, RB-105's ability to target both pathways simultaneously enhances its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the mercaptomethyl group can be introduced via thiol-ene click chemistry or nucleophilic substitution, while the L-alanine moiety is added using solid-phase peptide synthesis (SPPS) or solution-phase methods. Optimization includes:
  • Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation to minimize racemization .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity .
  • Yield Improvement : Microwave-assisted synthesis at 50–60°C reduces reaction time by 30–40% compared to conventional heating .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • NMR : 1^1H and 13^{13}C NMR identify backbone connectivity and stereochemistry. The mercaptomethyl proton resonates at δ 1.8–2.2 ppm (triplet, J = 7.2 Hz), while phenyl protons appear as multiplets at δ 7.2–7.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 324.12) and detects impurities .
  • FT-IR : Peaks at 1650 cm1^{-1} (amide I) and 1530 cm1^{-1} (amide II) validate secondary structure .

Advanced Research Questions

Q. How does the presence of the mercaptomethyl group influence the compound’s reactivity and interactions in biological systems?

  • Methodological Answer : The thiol group enables disulfide bond formation and metal chelation, which can be studied via:
  • Redox Assays : Measure glutathione (GSH) interaction using Ellman’s reagent (DTNB) to quantify free thiols .
  • Molecular Dynamics (MD) : Simulate binding to cysteine-rich proteins (e.g., thioredoxin) to predict interaction hotspots .
  • X-ray Crystallography : Resolve structures of the compound bound to target enzymes (e.g., metalloproteases) to identify coordination geometry .

Q. What strategies can resolve contradictions in bioactivity data across different in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic stability or model-specific factors. Solutions include:
  • Comparative Metabolomics : Use LC-MS to track metabolite profiles in cell lysates vs. plasma (e.g., identify glutathione conjugates or oxidative byproducts) .
  • Dosage Harmonization : Adjust in vitro doses (e.g., 10–50 μM) to match in vivo pharmacokinetic exposure (AUC/MIC ratios) .
  • Organ-on-a-Chip Models : Validate activity in human-derived 3D tissue models to bridge interspecies gaps .

Q. Can this compound serve as a biomarker or therapeutic agent in specific pathologies, and what validation frameworks are recommended?

  • Methodological Answer : Biomarker potential can be assessed via:
  • Metabolomic Profiling : Compare levels in patient cohorts (e.g., cancer vs. controls) using targeted LC-MS/MS, as done for N-(3-Indolylacetyl)-L-alanine in NSCLC .
  • Survival Analysis : Correlate compound levels with progression-free survival (PFS) in clinical trials, adjusting for covariates like age and comorbidities .
    For therapeutic validation:
  • Mechanistic Studies : Use CRISPR/Cas9 knockouts of putative targets (e.g., redox-sensitive transcription factors) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.